molecular formula C4H8N2O3 B1284803 2-[(Methylcarbamoyl)amino]acetic acid CAS No. 56099-63-9

2-[(Methylcarbamoyl)amino]acetic acid

Cat. No.: B1284803
CAS No.: 56099-63-9
M. Wt: 132.12 g/mol
InChI Key: JBGKTLCSARFDPE-UHFFFAOYSA-N
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Description

2-[(Methylcarbamoyl)amino]acetic acid, also known as glycine methylamide or glycine N-methylamide, is a chemical compound with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol.

Biochemical Analysis

Biochemical Properties

2-[(Methylcarbamoyl)amino]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it is known to interact with enzymes involved in the synthesis and degradation of carbamic acid. These interactions are crucial for maintaining the equilibrium of biochemical pathways involving carbamic acid . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, it has been observed to impact cell signaling pathways, which are essential for cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecules, altering their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of carbamic acid . These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s role in these pathways is crucial for maintaining metabolic balance and ensuring the proper functioning of cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is essential for its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylcarbamoyl)amino]acetic acid typically involves the reaction of glycine with methyl isocyanate. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions: 2-[(Methylcarbamoyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[(Methylcarbamoyl)amino]acetic acid has been extensively studied for its applications in:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its role in metabolic pathways and as a potential biomarker.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 2-[(Methylcarbamoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These metabolites can then exert their effects on different biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    Glycine: The simplest amino acid, structurally similar but lacks the methylcarbamoyl group.

    N-Methylglycine (Sarcosine): Similar structure but with a methyl group attached to the nitrogen atom.

    N,N-Dimethylglycine: Contains two methyl groups attached to the nitrogen atom.

Uniqueness: 2-[(Methylcarbamoyl)amino]acetic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interact with unique molecular targets, differentiating it from other similar compounds.

Biological Activity

2-[(Methylcarbamoyl)amino]acetic acid, commonly referred to as methylcarbamoyl amino acetic acid, is a compound of significant interest in biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H8N2O3C_4H_8N_2O_3. It features a methylcarbamoyl group attached to an amino acetic acid backbone, which is crucial for its biological interactions.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially modulating their activity through competitive inhibition or allosteric effects. For instance, it can form hydrogen bonds with active sites of enzymes, altering their conformation and functionality.
  • Cellular Effects : In cellular models, this compound has demonstrated the ability to influence metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties, particularly in the context of neurodegenerative diseases. A study using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in:

  • Reduction in Apoptosis : The compound significantly reduced markers of apoptosis (e.g., caspase activation).
  • Increased Neurotrophic Factor Levels : Enhanced levels of brain-derived neurotrophic factor (BDNF) were observed, suggesting a role in promoting neuronal survival and growth.

Structure-Activity Relationships (SAR)

A detailed SAR study indicated that modifications to the methylcarbamoyl group can significantly affect biological activity. For example:

  • Homologation : Increasing the length of the alkyl chain on the carbamoyl group improved potency against certain cancer cell lines.
  • Functional Group Variation : Substituting the methyl group with ethyl or propyl groups yielded compounds with enhanced anti-proliferative effects against breast cancer cell lines.

Case Studies

  • Cancer Research : A study evaluated the anti-cancer potential of this compound on MCF-7 breast cancer cells. Results showed an IC50 value of approximately 15 µM, indicating significant anti-proliferative activity.
  • Neurodegenerative Disease Models : In a model simulating Alzheimer's disease, the compound was shown to reduce amyloid-beta accumulation in neuronal cultures, suggesting potential therapeutic applications in cognitive decline prevention.

Properties

IUPAC Name

2-(methylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-5-4(9)6-2-3(7)8/h2H2,1H3,(H,7,8)(H2,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGKTLCSARFDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588483
Record name N-(Methylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56099-63-9
Record name N-(Methylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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